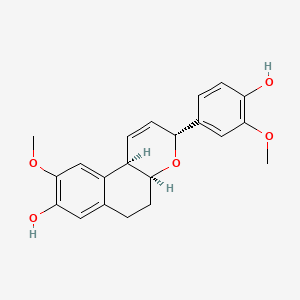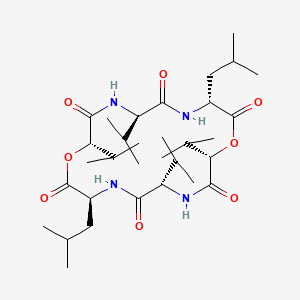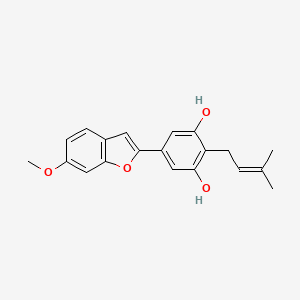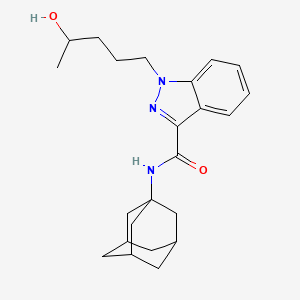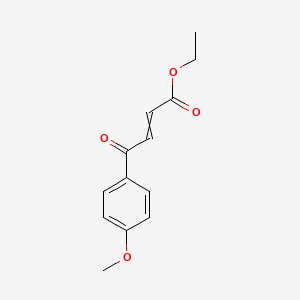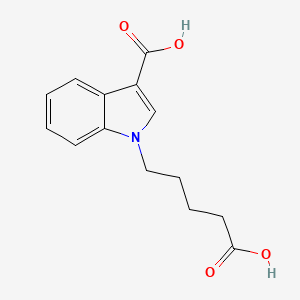
1-(4-Carboxybutyl)indole-3-carboxylic acid
Overview
Description
- PB-22 N-pentanoic acid-3-carboxyindole metabolite (CAS 1630022-95-5) is a synthetic cannabinoid.
- Structurally, it is analogous to potent aminoalkylindoles like JWH-018.
- the physiological and toxicological properties of this compound have not been fully characterized .
Mechanism of Action
Biochemical Pathways:
Indole derivatives can impact various pathways. Although specific data on CICA is scarce, let’s consider some general pathways:
- Tryptophan Metabolism : CICA may arise from tryptophan metabolism, similar to indole-3-acetic acid (a plant hormone). Enzymes like ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 play roles in this process .
Action Environment:
Environmental factors matter:
Remember, while I’ve synthesized this information, specific studies on CICA are limited. Researchers continue to explore its potential. 🌟
: Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. DOI: 10.1104/pp.114.235630
Biochemical Analysis
Biochemical Properties
1-(4-Carboxybutyl)indole-3-carboxylic acid, like other indole derivatives, is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
The cellular effects of this compound are not explicitly documented in the literature. Indole derivatives are known to impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of indole derivatives, which are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for PB-22 N-pentanoic acid-3-carboxyindole metabolite are not widely documented in the literature.
- Researchers typically obtain this compound through chemical synthesis, but detailed protocols remain scarce.
Chemical Reactions Analysis
- PB-22 N-pentanoic acid-3-carboxyindole metabolite likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not well-established.
- The major products formed from these reactions are yet to be thoroughly investigated.
Scientific Research Applications
- Research on PB-22 N-pentanoic acid-3-carboxyindole metabolite is limited, but it has potential applications in various fields:
Forensic Chemistry & Toxicology: Used as an analytical reference standard.
Cannabinoid Research: Studied alongside other synthetic cannabinoids.
Medicine and Industry: Its specific applications in medicine and industry require further exploration.
Comparison with Similar Compounds
- PB-22 N-pentanoic acid-3-carboxyindole metabolite’s uniqueness lies in its structural similarity to JWH-018 and other aminoalkylindoles.
- Similar compounds include JWH-018, PB-22, and other synthetic cannabinoids.
Properties
IUPAC Name |
1-(4-carboxybutyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRLAVKGLDFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043150 | |
| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-95-5 | |
| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





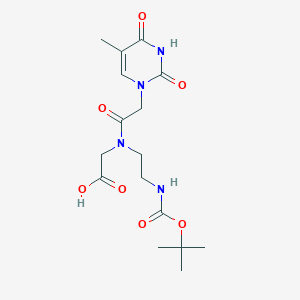
![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)

